

Navigating the Synthesis and Application of 4-Bromo-3-ethynylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

Cat. No.: B15321095

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For researchers and scientists at the forefront of drug discovery and development, the exploration of novel chemical entities with unique functionalities is a constant pursuit. **4-Bromo-3-ethynylphenol** presents itself as a compound of significant interest, combining the reactivity of a bromo-aromatic system with the synthetic versatility of an ethynyl group, all appended to a phenolic scaffold. This guide provides a comprehensive overview of its identification, properties, a plausible synthetic pathway, and potential applications in medicinal chemistry.

While a specific CAS (Chemical Abstracts Service) number for **4-Bromo-3-ethynylphenol** is not readily found in major chemical databases, this often indicates a novel or less-common compound. Its identity is unequivocally defined by its structure: a phenol ring substituted with a bromine atom at the fourth position and an ethynyl group at the third position.

Physicochemical Properties and Identification

To facilitate its use in a research setting, a summary of key identifiers and predicted physicochemical properties is presented in Table 1. These values are estimated based on the known properties of structurally related compounds such as 4-bromophenol, 3-ethynylphenol, and other substituted phenols.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrO	-
Molecular Weight	197.03 g/mol	-
Appearance	Predicted: Off-white to light brown solid	Inferred from related compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in organic solvents like ethanol, ether, and dichloromethane; slightly soluble in water.	Inferred from related compounds[1]

Table 1: Chemical Identification and Predicted Properties of **4-Bromo-3-ethynylphenol**

A Plausible Synthetic Route: Sonogashira Coupling

A robust and widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway to synthesize **4-Bromo-3-ethynylphenol** from commercially available starting materials.

Experimental Protocol: Synthesis of 4-Bromo-3-ethynylphenol via Sonogashira Coupling

Materials:

- 3,4-Dibromophenol
- Ethynyltrimethylsilane (TMS-acetylene)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)

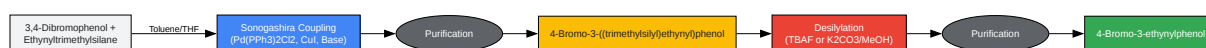
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Toluene or Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate

Procedure:

- **Reaction Setup:** To a dry, inert-atmosphere flask, add 3,4-dibromophenol (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.1 equivalents).
- **Solvent and Reagent Addition:** Add anhydrous toluene or THF, followed by triethylamine or diisopropylethylamine (2-3 equivalents). The solution should be de-gassed by bubbling with argon or nitrogen for 15-20 minutes.
- **Alkyne Addition:** Add ethynyltrimethylsilane (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.
- **Reaction Progression:** Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over

anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- **Purification of Silylated Intermediate:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-bromo-3-((trimethylsilyl)ethynyl)phenol.
- **Desilylation:** Dissolve the purified intermediate in THF and treat with a solution of TBAF (1.1 equivalents in THF) at 0 °C to room temperature. Alternatively, the silyl group can be removed by stirring with potassium carbonate in methanol.
- **Final Work-up and Purification:** After the desilylation is complete (monitored by TLC), quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the final product, **4-Bromo-3-ethynylphenol**.



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Caption: Synthetic workflow for **4-Bromo-3-ethynylphenol**.

Applications in Drug Development and Medicinal Chemistry

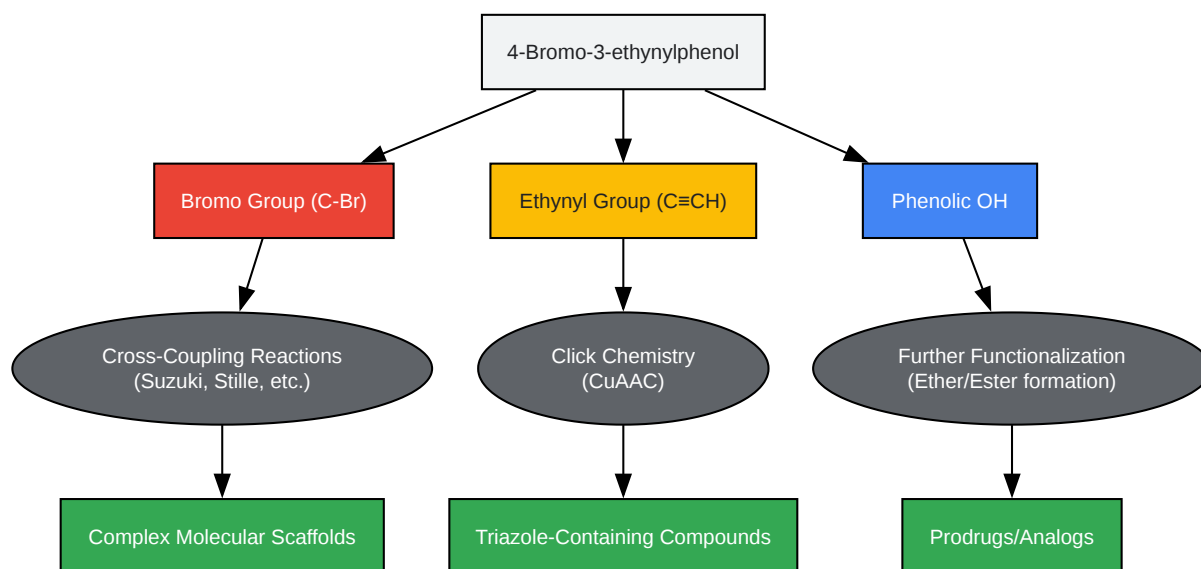
The structural motifs present in **4-Bromo-3-ethynylphenol** make it a valuable building block in the synthesis of pharmacologically active molecules.^{[2][3]}

- **Cross-Coupling Reactions:** The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse substituents.^{[3][4]} This allows for the construction of complex molecular architectures.
- **Click Chemistry:** The terminal alkyne is a versatile functional group that can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazole rings,

a common scaffold in medicinal chemistry.

- **Phenolic Hydroxyl Group:** The hydroxyl group provides a site for further functionalization, such as ether or ester formation, and can also act as a hydrogen bond donor, which is often crucial for target binding.

The combination of these reactive sites allows for the modular and efficient synthesis of compound libraries for high-throughput screening in drug discovery programs. The introduction of a bromo-ethynyl-phenol moiety can influence a molecule's pharmacokinetic properties, including metabolic stability and receptor binding affinity.[3]



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Caption: Reactivity and applications of **4-Bromo-3-ethynylphenol**.

Safety and Handling

As with any laboratory chemical, **4-Bromo-3-ethynylphenol** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For specific handling and disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for structurally similar

compounds, such as 4-bromophenol and other halogenated phenols, which are known to be harmful if swallowed and cause skin and eye irritation.[5][6][7][8][9]

In conclusion, while **4-Bromo-3-ethynylphenol** may be a novel entity, its synthesis is achievable through established synthetic methodologies. Its unique combination of reactive functional groups makes it a highly attractive building block for the creation of diverse and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.

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- To cite this document: BenchChem. [Navigating the Synthesis and Application of 4-Bromo-3-ethynylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15321095#4-bromo-3-ethynylphenol-cas-number-and-identification]

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